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Introduction
Eprodisate is a small molecule investigated for its potential to treat amyloid A (AA)

amyloidosis, a rare and serious complication of chronic inflammatory diseases.[1][2][3] This

condition is characterized by the deposition of amyloid fibrils derived from serum amyloid A

(SAA) protein in various organs, leading to progressive organ dysfunction and failure, with the

kidneys being the most commonly affected organ.[1][2][3] Eprodisate was developed to

interfere with a critical step in the pathogenesis of AA amyloidosis: the interaction between SAA

and glycosaminoglycans (GAGs), which is essential for the polymerization of SAA fragments

into amyloid fibrils.[1][2][4] This technical guide provides a comprehensive overview of the

chemical structure, physicochemical properties, mechanism of action, and key experimental

data related to eprodisate.

Chemical Structure and Properties
Eprodisate, chemically known as propane-1,3-disulfonic acid, is a structurally simple molecule.

It is often used in its disodium salt form, eprodisate disodium.

Table 1: Chemical Identifiers of Eprodisate and Eprodisate Disodium
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Identifier Eprodisate Eprodisate Disodium

IUPAC Name propane-1,3-disulfonic acid[5]
disodium;propane-1,3-

disulfonate

Synonyms
1,3-Propanedisulfonic acid,

NC-503, Fibrillex, Kiacta[1][6]
Eprodisate sodium

CAS Number 21668-77-9[5] 36589-58-9

Molecular Formula C₃H₈O₆S₂[5] C₃H₆Na₂O₆S₂

SMILES
C(CS(=O)(=O)O)CS(=O)

(=O)O[5]

[Na+].[O-]S(=O)

(=O)CCCS(=O)(=O)[O-].[Na+]

InChI

InChI=1S/C3H8O6S2/c4-

10(5,6)2-1-3-11(7,8)9/h1-3H2,

(H,4,5,6)(H,7,8,9)[5]

InChI=1S/C3H8O6S2.2Na/c4-

10(5,6)2-1-3-11(7,8)9;;/h1-

3H2,(H,4,5,6)

(H,7,8,9);;/q;2*+1/p-2

Table 2: Physicochemical Properties of Eprodisate and Eprodisate Disodium

Property Eprodisate Eprodisate Disodium

Molecular Weight 204.2 g/mol [5] 248.19 g/mol

Melting Point Data not publicly available Data not publicly available

pKa Data not publicly available Data not publicly available

Solubility Data not publicly available

H₂O: 10 mM (Sonication

recommended) DMSO:

Insoluble

Chemical Synthesis
A patented method for the preparation of 1,3-propanedisulfonic acid compounds involves the

opening of a sultone ring with a sulfite anion nucleophile.[7] Specifically, the synthesis of 1,3-

propanedisulfonic acid disodium salt can be achieved through this method, which is described

as producing a high-purity product with reduced potential for toxic by-products.[7] The
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synthesis of the precursor, 1,3-propane sultone, can be achieved by the dehydration of

gamma-hydroxy-propanesulfonic acid.[8] This acid is prepared from sodium

hydroxypropanesulfonate, which is synthesized by the addition of sodium bisulfite to allyl

alcohol.[8]

Mechanism of Action
Eprodisate's mechanism of action is based on its structural similarity to heparan sulfate, a type

of glycosaminoglycan (GAG).[1][2] In AA amyloidosis, GAGs are known to bind to soluble SAA

protein fragments, promoting their aggregation into insoluble amyloid fibrils.[1][2] Eprodisate
acts as a competitive inhibitor, binding to the GAG-binding sites on SAA molecules.[1][2] This

interference disrupts the interaction between SAA and endogenous GAGs, thereby inhibiting

the polymerization of SAA into amyloid fibrils and their subsequent deposition in tissues.[1][2]

Pathogenesis of AA Amyloidosis
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Figure 1. Eprodisate's inhibitory effect on amyloid fibril formation.

Experimental Protocols
Preclinical Studies
Preclinical evaluation of eprodisate was conducted in animal models of AA amyloidosis. In a

key study, murine models were used to assess the in vivo efficacy of eprodisate.[7]
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Animal Model: Mice were used to induce AA amyloidosis. This is typically achieved by

repeated inflammatory stimulation (e.g., injections of silver nitrate or casein) to elevate SAA

levels chronically.

Treatment Protocol: Eprodisate was administered orally to the mice. The studies

demonstrated a dose-dependent reduction in splenic AA amyloid deposition.[7] Animal

studies with high daily doses of 2 g/kg/day over a 10-month period showed that the drug was

well-tolerated with low toxicity potential.[1]

Assessment of Amyloid Deposition: The extent of amyloid deposition in the spleen and other

organs was quantified. This is commonly done through histological analysis of tissue

sections stained with Congo red, which characteristically produces apple-green birefringence

under polarized light in the presence of amyloid deposits. Immunohistochemistry with anti-AA

antibodies is also used for specific detection.[9]

Clinical Trial (NCT00035334)
A pivotal multicenter, randomized, double-blind, placebo-controlled Phase III trial was

conducted to evaluate the efficacy and safety of eprodisate in patients with AA amyloidosis

and kidney involvement.[6][10]

Inclusion Criteria:

Age 18 years or older.

Diagnosis of AA amyloidosis confirmed by biopsy with Congo red staining and

immunohistochemistry.

Kidney involvement defined as persistent proteinuria (≥1 g/24h ) or creatinine clearance ≤

60 mL/min.

Creatinine clearance ≥ 20 mL/min and serum creatinine ≤ 3 mg/dL.

Written informed consent.

Exclusion Criteria:

Other clinically significant diseases that could interfere with the study.
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Use of investigational drugs within 30 days.

Active alcohol or drug abuse.

Initiation of or changes in ACE inhibitor or cytotoxic agent/colchicine therapy within 3

months prior to screening.

Treatment Regimen:

183 patients were randomly assigned to receive either eprodisate or a placebo for 24

months.[6][10]

The drug was administered orally twice daily, at least 1 hour before or 2 hours after a

meal.[1]

The dosage was adjusted based on the patient's baseline creatinine clearance:[1]

<30 mL/min: 800 mg/day in two divided doses.

30–80 mL/min: 1600 mg/day in two divided doses.

80 mL/min: 2400 mg/day in two divided doses.

Doses were reduced if creatinine clearance decreased during the study.[1]

Primary Endpoint:

A composite endpoint of renal function or death.[6][10]

Disease worsening was defined as a doubling of the serum creatinine level, a 50% or

more reduction in creatinine clearance, progression to end-stage renal disease, or death.

[6][10]
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Figure 2. Workflow of the Phase III clinical trial of eprodisate (NCT00035334).
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Quantitative Data
The Phase III clinical trial of eprodisate yielded the following key quantitative results.

Table 3: Efficacy Results of the Phase III Eprodisate Trial (NCT00035334) at 24 Months

Outcome
Measure

Eprodisate
Group (n=89)

Placebo Group
(n=94)

p-value
Hazard Ratio
(95% CI)

Primary

Composite

Endpoint

(Worsened

Disease)

27% (24

patients)

40% (38

patients)
0.06[6][10]

0.58 (0.37 to

0.93)[6][10]

Mean Rate of

Decline in

Creatinine

Clearance

(mL/min/1.73

m²/year)

10.9 15.6 0.02[6][10] N/A

Progression to

End-Stage Renal

Disease

N/A N/A 0.20[6][10]
0.54 (0.22 to

1.37)

Risk of Death N/A N/A 0.94[6][10]
0.95 (0.27 to

3.29)

Conclusion
Eprodisate represents a targeted therapeutic approach for AA amyloidosis by directly inhibiting

the formation of amyloid fibrils. Preclinical studies demonstrated its efficacy in reducing amyloid

deposition in animal models. The subsequent Phase III clinical trial showed that eprodisate
slowed the decline of renal function in patients with AA amyloidosis, as evidenced by a

statistically significant reduction in the rate of creatinine clearance decline.[6][10] While the

primary composite endpoint of worsened disease did not reach statistical significance at the

conventional p<0.05 level, the hazard ratio was favorable.[6][10] Eprodisate did not show a
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significant effect on progression to end-stage renal disease or mortality.[6][10] Although a

subsequent confirmatory Phase 3 study did not meet its primary endpoint, the initial findings

with eprodisate have been instrumental in validating the therapeutic strategy of targeting SAA-

GAG interactions in AA amyloidosis.[11] Further research into this and similar mechanisms

continues to be an important area in the development of treatments for this debilitating disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1200699#eprodisate-chemical-structure-and-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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